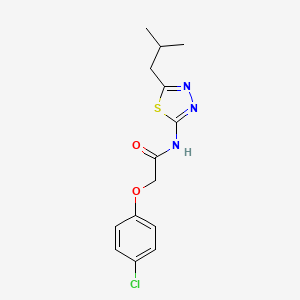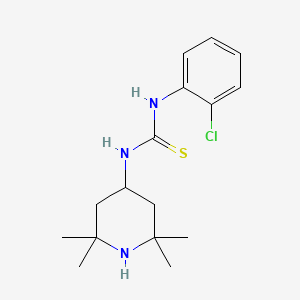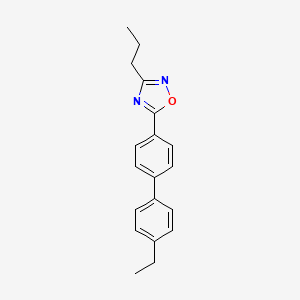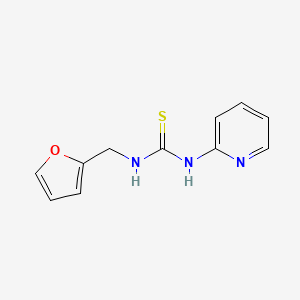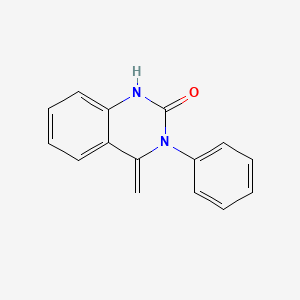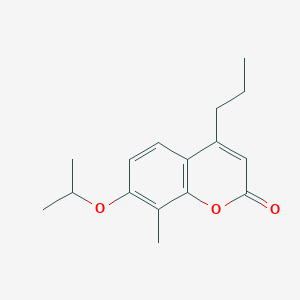
7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one, also known as Sildenafil, is a synthetic drug that is commonly used to treat erectile dysfunction in men. The drug is a phosphodiesterase type 5 (PDE5) inhibitor, which means it works by blocking the enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule that helps to relax smooth muscles and increase blood flow to the penis. In addition to its use in treating erectile dysfunction, Sildenafil has also been studied for its potential applications in other areas of medicine.
Wirkmechanismus
7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one works by blocking the enzyme PDE5, which is responsible for breaking down cGMP. By inhibiting PDE5, 7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one increases the levels of cGMP in the body, which helps to relax smooth muscles and increase blood flow to the penis. This mechanism of action is also thought to be responsible for the drug's potential applications in other areas of medicine.
Biochemical and Physiological Effects
In addition to its effects on erectile function, 7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one has also been shown to have other biochemical and physiological effects. For example, the drug has been shown to improve exercise capacity in patients with pulmonary arterial hypertension, and to improve symptoms in patients with Raynaud's phenomenon. 7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one has also been shown to have antioxidant properties and to protect against oxidative stress in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one in lab experiments is that the drug has a well-established mechanism of action and has been extensively studied in clinical trials. This makes it easier to design experiments and interpret results. However, one limitation is that the drug may have off-target effects that could confound results, and it may not be appropriate for all types of experiments.
Zukünftige Richtungen
There are numerous potential future directions for research on 7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one. One area of interest is the drug's potential applications in treating other types of vascular dysfunction, such as diabetic neuropathy and peripheral artery disease. Another area of interest is the potential for 7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one to be used in combination with other drugs to treat various conditions. Finally, there is ongoing research into the development of new PDE5 inhibitors with improved efficacy and fewer side effects.
Synthesemethoden
The synthesis of 7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one involves several steps, starting with the reaction of 2-ethoxybenzoyl chloride with methylamine to form the intermediate 2-ethoxy-N-methylbenzamide. This intermediate is then reacted with 3,4-dihydro-2H-pyran-2-one to form the key intermediate 7-isopropoxy-4-methylchromen-2-one. The final step involves the reaction of this intermediate with propylamine to form 7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one has been extensively studied for its use in treating erectile dysfunction, with numerous clinical trials demonstrating its efficacy in improving erectile function in men. In addition to its use in treating erectile dysfunction, 7-isopropoxy-8-methyl-4-propyl-2H-chromen-2-one has also been studied for its potential applications in other areas of medicine, including pulmonary hypertension, Raynaud's phenomenon, and altitude sickness.
Eigenschaften
IUPAC Name |
8-methyl-7-propan-2-yloxy-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-5-6-12-9-15(17)19-16-11(4)14(18-10(2)3)8-7-13(12)16/h7-10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZSGRXUCQHFSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5844161.png)
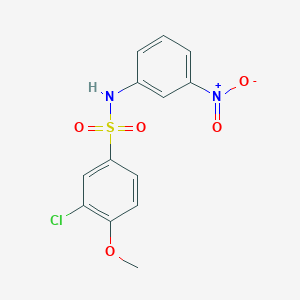
![4-({4-[(isobutylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5844182.png)
![5-bromo-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5844189.png)

![4-({3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B5844204.png)
![methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5844212.png)
![methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5844218.png)
